



(Z-Ala-Ala-Ala)2Rh110 assay plate reader settings

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Compound of Interest		
Compound Name:	(Z-Ala-Ala-Ala-Ala)2Rh110	
Cat. No.:	B8069667	Get Quote

An Application Note and Protocol for the (Z-Ala-Ala-Ala-Ala)2Rh110 Assay

Introduction

(Z-Ala-Ala-Ala)2Rh110, a bisamide derivative of rhodamine 110, is a sensitive and specific fluorogenic substrate for assaying serine proteases, particularly neutrophil elastase.[1] [2][3][4] Neutrophil elastase is a key enzyme stored in the azurophilic granules of neutrophils and is released upon inflammation.[1] It plays a critical role in the innate immune response by degrading proteins of invading pathogens.[1][5] However, its dysregulation is implicated in various inflammatory diseases and cancer metastasis.[1][5]

The assay is based on the enzymatic cleavage of the non-fluorescent (**Z-Ala-Ala-Ala-Ala-Ala)2Rh110** substrate by elastase. This two-step cleavage process first yields a fluorescent monoamide intermediate and then the highly fluorescent Rhodamine 110 (R110).[4] The resulting fluorescence intensity is directly proportional to the elastase activity and can be measured using a fluorescence plate reader.[1][2][3] This application note provides a detailed protocol for measuring neutrophil elastase activity using the (**Z-Ala-Ala-Ala-Ala-Ala)2Rh110** substrate, including instrument settings, data analysis, and a summary of relevant signaling pathways.

Materials and Reagents

• (Z-Ala-Ala-Ala-Ala)2Rh110 Substrate



- Human Neutrophil Elastase (positive control)
- Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)[6]
- Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for substrate reconstitution[2][7]
- Test compounds or biological samples
- Opaque, white or black, 96-well or 384-well microplates suitable for fluorescence assays[8]
- Fluorescence microplate reader with excitation and emission filters for the 485-500 nm and 520-525 nm range, respectively.[1][2]

Experimental Protocols Reagent Preparation

- Assay Buffer Preparation: Prepare a 100 mM Tris-HCl buffer and adjust the pH to 8.0 at 25°C using 1 M HCl.[6]
- Substrate Stock Solution: Reconstitute the (Z-Ala-Ala-Ala-Ala)2Rh110 substrate in DMF or DMSO to create a stock solution. For example, add 25 μl of substrate to 1 ml of DMF.[2] This solution should be prepared fresh just before use. Store any remaining substrate at -20°C, protected from light.[2]
- Neutrophil Elastase Standard Curve: Prepare a serial dilution of human neutrophil elastase in assay buffer to generate a standard curve. The concentration range will depend on the specific activity of the enzyme lot.
- Test Compound Preparation: Prepare serial dilutions of test compounds (inhibitors or activators) in assay buffer.

Assay Procedure

The following protocol is a general guideline and may require optimization for specific applications.

Plate Setup:



- $\circ~$ Add 10 μl of assay buffer to the blank wells.
- Add 10 μl of the neutrophil elastase serial dilutions to the standard curve wells.
- Add 10 μl of the test compounds to the experimental wells.
- \circ Add 10 µl of the biological sample to the appropriate wells.
- For inhibitor studies, pre-incubate the plate with the enzyme and test compounds for a specified time (e.g., 15-30 minutes) at the desired temperature before adding the substrate.
- Enzyme Addition (for inhibitor screening): Add a pre-determined amount of neutrophil
 elastase to the test compound and control wells (except for the blank).
- Initiate the Reaction: Add 10 μl of the prepared (Z-Ala-Ala-Ala-Ala)2Rh110 substrate solution to all wells. The final volume in each well should be consistent (e.g., 100 μl).[2]
- Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C), protected from light.
- Fluorescence Measurement: Measure the fluorescence intensity at regular intervals (for kinetic assays) or at a fixed endpoint after a specific incubation period.

Data Presentation Plate Reader Settings

The optimal settings for a fluorescence plate reader should be determined empirically for the specific instrument and assay conditions.[9] However, the following table provides a general starting point.



Parameter	Recommended Setting	Notes
Excitation Wavelength	485 - 500 nm[1][7][10][11][12]	Corresponds to the excitation maximum of Rhodamine 110.
Emission Wavelength	520 - 525 nm[1][7][10][11][12]	Corresponds to the emission maximum of Rhodamine 110.
Read Mode	Kinetic or Endpoint	Kinetic mode is recommended for detailed enzyme kinetics.
Gain/Sensitivity	Optimize for signal range	Adjust to maximize the dynamic range without saturating the detector.[13][14] This is often set based on the well with the highest expected fluorescence.[13]
Integration Time	Adjust for signal-to-noise	Longer times can increase sensitivity but also total read time.[9]
Plate Type	Opaque white or black	White plates enhance the signal, while black plates reduce background fluorescence.[8]

Example Standard Curve Data

The following is an example of data that could be generated for a neutrophil elastase standard curve.



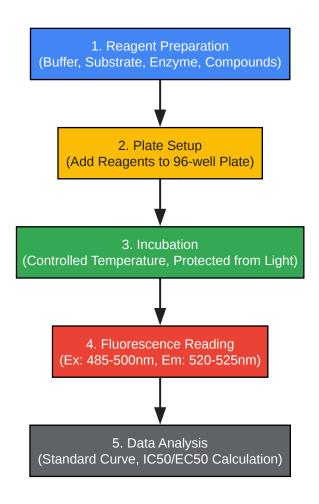
Neutrophil Elastase (ng/ml)	Average Fluorescence Units (RFU)	Standard Deviation
100	15,876	452
50	8,123	231
25	4,054	115
12.5	2,098	60
6.25	1,112	32
3.13	605	18
0 (Blank)	150	8

Signaling Pathways and Experimental Workflow

Neutrophil elastase is involved in various signaling pathways that can lead to cellular activation and inflammation. One such pathway involves the activation of the ERK1/2 signaling cascade, which can promote cell activation, proliferation, and migration in cells like hepatic stellate cells. [15]







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